molecular formula C17H28N4O7S B591571 S-(Hexamethylcarbamoyl)glutathione CAS No. 116430-63-8

S-(Hexamethylcarbamoyl)glutathione

Cat. No.: B591571
CAS No.: 116430-63-8
M. Wt: 432.492
InChI Key: ITLJVMAXYDSVSZ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(Hexamethylcarbamoyl)glutathione is a synthetic, S-alkylated glutathione conjugate designed for advanced biochemical research. This compound is anticipated to function as a potent inhibitor of Glutathione S-Transferase (GST) enzymes, similar to its structural analog S-hexyl glutathione . GSTs are a multifunctional family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic xenobiotics, including insecticides and chemotherapeutic agents, facilitating their excretion from cells . The development of resistance in various pests and cancer cells is often linked to the overexpression of these enzymes, making GST inhibitors a critical area of study for overcoming treatment resistance . The core research value of this compound lies in its potential to bind tightly to the active site of GSTs. Based on studies of similar compounds, its hexamethylcarbamoyl moiety is designed to protrude into the enzyme's hydrophobic co-substrate binding site (H-site), while its glutathione backbone anchors it to the conserved glutathione-binding site (G-site) . This mechanism competitively blocks the binding of both the natural substrate and insecticidal or chemotherapeutic agents, thereby inhibiting the conjugation reaction that leads to detoxification and resistance . As a research tool, this conjugate is invaluable for probing the structure and function of GSTs, elucidating resistance mechanisms in ticks and other parasites, and for use in high-throughput screening assays to identify next-generation synergists or therapeutic agents . It is also highly relevant in proteomics and biomarker discovery, where it can help identify and quantify proteins in complex biological samples . This product is provided as a lyophilized powder and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

116430-63-8

Molecular Formula

C17H28N4O7S

Molecular Weight

432.492

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(azepane-1-carbonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H28N4O7S/c18-11(16(26)27)5-6-13(22)20-12(15(25)19-9-14(23)24)10-29-17(28)21-7-3-1-2-4-8-21/h11-12H,1-10,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1

InChI Key

ITLJVMAXYDSVSZ-RYUDHWBXSA-N

SMILES

C1CCCN(CC1)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

L-γ-Glutamyl-S-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-cysteinyl-glycine; _x000B_N-[N-L-γ-Glutamyl-S-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-cysteinyl]-glycine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glutathione Conjugates

Structural and Functional Differences

Glutathione conjugates vary in their substituent groups, influencing their chemical reactivity, metabolic fate, and biological effects. Below is a comparative analysis of key compounds:

Compound Substituent Group CAS Number Key Features
S-(Hexamethylcarbamoyl)glutathione Hexamethylcarbamoyl 27025-41-8 Likely alters GST interaction; limited toxicity data available.
S-(2-Hydroxy-3,4-epoxybutyl)glutathione (DEB-GSH) 2-Hydroxy-3,4-epoxybutyl Not provided Forms DNA adducts (e.g., N7-guanine, N3-adenine); high mutagenicity in E. coli .
S-(2-Chloroacetyl)glutathione 2-Chloroacetyl 131621-09-5 Reactive thiol ester; rearranges in aqueous solutions; potential nephrotoxin .
S-(2,4-Dinitrophenyl)-Glutathione 2,4-Dinitrophenyl 26289-39-4 GST substrate (Kd = 7 µM); used in enzyme activity assays .
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione (CTFG) 2-Chloro-1,1,2-trifluoroethyl Not provided Nephrotoxic in rats; metabolized via γ-glutamyltransferase and β-lyase .

Metabolic Pathways and Enzymatic Interactions

  • This compound: Limited data, but carbamoyl groups generally resist hydrolysis, suggesting prolonged stability compared to epoxy or chloroacetyl derivatives.
  • DEB-GSH : Formed via GST-mediated conjugation of diepoxybutane (DEB) with GSH. Enhances mutagenicity in E. coli by forming DNA adducts (e.g., S-[4-(N7-guanine)-2,3-dihydroxybutyl]GSH). GST presence increases mutation frequency 100-fold .
  • S-(2-Chloroacetyl)glutathione : Derived from 1,1-dichloroethylene metabolism. Undergoes intramolecular rearrangements rather than hydrolysis, forming cyclic products. Reacts with thiols (e.g., N-acetylcysteine) to form adducts .
  • S-(2,4-Dinitrophenyl)-Glutathione : A model GST substrate; used to study enzyme kinetics. High affinity for GST isoforms, facilitating glutathionylation reactions .

Mutagenicity and Toxicity Profiles

  • DEB-GSH : Induces A:T → T:A and A:T → C:G transversions in E. coli (8% and 17%, respectively). Mutation spectra align with those of DEB/GST/GSH and BD/microsomal systems, confirming GST-enhanced mutagenesis .
  • S-(2-Chloroacetyl)glutathione: Not directly mutagenic but causes cytotoxicity via thiol reactivity. Nephrotoxic in isolated renal cells, mitigated by γ-glutamyltransferase inhibitors .
  • CTFG : Causes proximal tubule necrosis in rats; toxicity linked to β-lyase-mediated bioactivation .
  • This compound : Toxicity data unavailable, but carbamoyl groups are generally less reactive than epoxy or halogenated substituents.

Enzymatic Specificity

  • GST Interactions : DEB-GSH and S-(2,4-Dinitrophenyl)-Glutathione directly engage GSTs, enhancing mutagenicity or serving as substrates. This compound’s bulky carbamoyl group may hinder GST binding .
  • Metabolic Stability: DEB-GSH and CTFG undergo enzymatic processing (e.g., β-lyase), whereas S-(2-Chloroacetyl)glutathione decomposes non-enzymatically .

Research Implications and Gaps

  • DEB-GSH : Establishes GST’s role in enhancing mutagenicity of epoxide-GSH conjugates. Future studies should explore human cell models .
  • This compound : Requires detailed toxicokinetic and enzymatic studies to clarify its metabolic fate and biological impact.
  • S-(2-Chloroacetyl)glutathione : Highlights the need to assess reactive thiol esters in environmental toxicology .

Preparation Methods

Nucleophilic Substitution with Carbamoylating Agents

The thiol group of glutathione exhibits strong nucleophilicity, enabling reactions with carbamoyl chlorides or isocyanates. For S-(N,N-diethylcarbamoyl)glutathione (carbamathione), a validated method involves reacting reduced glutathione with diethylcarbamoyl chloride in alkaline aqueous conditions. Extending this approach, S-(hexamethylcarbamoyl)glutathione could be synthesized via:

Glutathione (GSH)+Hexamethylcarbamoyl ChlorideThis compound+HCl\text{Glutathione (GSH)} + \text{Hexamethylcarbamoyl Chloride} \rightarrow \text{this compound} + \text{HCl}

Reaction conditions from analogous studies suggest:

  • Solvent : Phosphate buffer (pH 8–9) or trifluoroacetic acid (TFA) for enhanced solubility.

  • Temperature : 25–40°C under inert atmosphere (argon/nitrogen).

  • Molar ratio : 1:1.2 (GSH:carbamoyl chloride) to minimize disulfide formation.

In a study on S-(N-methylcarbamoyl)glutathione, incubation of glutathione with methyl isocyanate yielded the carbamoylated product, demonstrating the versatility of isocyanates as alternative reagents.

Purification and Isolation Techniques

Liquid-Liquid Extraction and Precipitation

Initial purification often involves acid precipitation:

  • Protocol : Post-reaction, TFA is evaporated, and the residue is precipitated with ethyl acetate at 10°C.

  • Yield : ~40% for S-acylglutathione derivatives.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is critical for isolating S-carbamoylglutathione from unreacted glutathione and byproducts. Parameters from analogous studies:

ColumnMobile Phase AMobile Phase BGradientFlow RateDetection
C18 (250 mm)0.1% TFA in H₂O0.1% TFA in CH₃CN20–60% B/60 min0.7 mL/minUV (210–220 nm)

Example elution : S-hexyl glutathione elutes at ~25 min under similar conditions.

Analytical Characterization

Mass Spectrometry (MS)

  • Matrix-assisted laser desorption/ionization (MALDI-TOF) : Used for S-acylglutathione derivatives (e.g., [M+H]⁺ for S-lauroyl-GSH at m/z 507.4).

  • Electrospray ionization (ESI-MS) : Detected [M+H]⁺ for carbamathione at m/z 407.4.

For this compound, the theoretical [M+H]⁺ is m/z 493.5 (C₁₈H₃₃N₄O₈S).

Optimization Challenges and Solutions

Byproduct Formation

  • Disulfide dimers : Mitigated by inert atmosphere and excess carbamoylating agent.

  • Over-carbamoylation : Controlled by stoichiometric ratios and reaction time.

Solubility Issues

  • TFA co-solvent : Enhances glutathione solubility but requires neutralization post-reaction.

  • Buffer selection : Phosphate (pH 8) improves reactivity compared to Tris.

Validation and Quality Control

Calibration Standards

Linear dynamic ranges for carbamathione (0.25–10,000 nM) suggest similar calibration curves for hexamethylcarbamoyl derivatives.

Intra- and Inter-Day Precision

For carbamathione:

Concentration (nM)Intra-Day RSD (%)Inter-Day RSD (%)
54.26.8
1003.15.4
50002.74.9

Applications and Functional Insights

Though beyond preparation scope, S-carbamoylglutathione derivatives are explored for:

  • Neuroprotection : S-acylglutathione derivatives mitigate amyloid-β toxicity.

  • Redox modulation : Carbamathione alters glutathione redox cycling in erythrocytes .

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